ethyl 2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carboxylate
Description
Ethyl 2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carboxylate is a synthetic heterocyclic compound featuring:
This structural motif is reminiscent of sigma receptor ligands and dopamine modulators, though its exact pharmacological profile remains underexplored in the literature .
Properties
IUPAC Name |
ethyl 2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2N2O2S/c1-2-19-13(18)17-6-5-16-12(17)20-8-9-3-4-10(14)11(15)7-9/h3-4,7H,2,5-6,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCMWVWVZLFUSTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN=C1SCC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carboxylate typically involves the following steps:
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Formation of the Imidazole Ring: : The imidazole ring is formed through a cyclization reaction involving an amido-nitrile and a suitable catalyst. For example, a nickel-catalyzed addition to a nitrile followed by proto-demetallation, tautomerization, and dehydrative cyclization can yield the desired imidazole derivative .
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Introduction of the Sulfanyl Group: : The sulfanyl group is introduced through a substitution reaction where a suitable thiol reacts with the imidazole derivative under basic conditions .
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Esterification: : The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced imidazole derivatives and alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that imidazole derivatives exhibit notable antimicrobial properties. Ethyl 2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carboxylate has been evaluated for its efficacy against various bacterial strains. For instance, studies have shown that related imidazole compounds demonstrate significant antibacterial activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The mechanism of action is believed to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
Anticancer Potential
Imidazole derivatives are also being investigated for their anticancer properties. This compound may inhibit tumor growth by inducing apoptosis in cancer cells. Case studies have shown promising results in vitro, where these compounds selectively target cancerous cells while sparing normal cells .
Antihypertensive Effects
Recent studies have explored the antihypertensive effects of imidazole derivatives. This compound has been tested in animal models for its ability to lower blood pressure through vasorelaxation mechanisms. The findings indicate that specific structural modifications can enhance its efficacy as an antihypertensive agent .
Case Studies and Research Findings
| Study | Compound Tested | Biological Activity | Results |
|---|---|---|---|
| Jain et al. (2021) | Various imidazole derivatives | Antibacterial | Significant activity against S. aureus and E. coli |
| Navarrete-Vazquez et al. (2020) | Imidazole derivatives | Antihypertensive | Effective in lowering blood pressure in SHR models |
| Gangjee et al. (2007) | Imidazole analogs | Antitumor | Selective cytotoxicity against cancer cells |
Mechanism of Action
The mechanism of action of ethyl 2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
a. Methyl 2-(Prop-2-en-1-ylsulfanyl)-4,5-dihydro-1H-imidazole-1-carboxylate (CAS 61076-84-4)
- Key Differences :
- Replaces the 3,4-dichlorobenzyl group with a prop-2-en-1-yl (allyl) sulfanyl moiety.
- Lacks halogen substituents, reducing lipophilicity (clogP ~1.2 vs. ~3.5 for the target compound).
- Implications: Lower metabolic stability due to the absence of electron-withdrawing chlorines.
b. BD 1008 (N-[2-(3,4-Dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine dihydrobromide)
- Key Differences :
- Implications :
- The target compound’s imidazole core may reduce blood-brain barrier penetration compared to BD 1008’s flexible amine structure.
c. SR140333 (Chloride Salt of 1-(2-[3-{3,4-Dichlorophenyl}-1-{3-isopropoxyphenylacetyl}piperidin-3-yl]ethyl)-4-phenyl-1-azoniabicyclo[2.2.2]octane)
- Key Differences :
- Incorporates a piperidine-acetylphenyl scaffold instead of an imidazole-carboxylate.
- The 3,4-dichlorophenyl group is part of a larger, rigid bicyclic system.
- Implications :
Pharmacological Analogues
a. Sigma Receptor Ligands
- BD 1047 (N-[2-(3,4-Dichlorophenyl)ethyl]-N-methyl-2-(dimethylamino)ethylamine dihydrobromide): Shares the 3,4-dichlorophenethyl motif but lacks the imidazole ring. Acts as a sigma-1 antagonist (Ki = 0.6 nM), suggesting the target compound’s dichlorophenyl group may confer similar activity .
- (+)Pentazocine :
b. Dopaminergic Modulators
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Core Structure | Key Substituents | clogP* | Receptor Affinity (Ki/IC50) |
|---|---|---|---|---|
| Target Compound | 4,5-Dihydroimidazole | 3,4-Dichlorobenzyl sulfanyl, ethyl carboxylate | ~3.5 | Undetermined |
| Methyl 2-(Allylsulfanyl)-4,5-dihydroimidazole | 4,5-Dihydroimidazole | Allyl sulfanyl, methyl carboxylate | ~1.2 | N/A |
| BD 1008 | Phenethylamine | 3,4-Dichlorophenethyl, pyrrolidinyl | ~2.8 | Sigma-1 (1.2 nM) |
| SR140333 | Azonabicyclo[2.2.2]octane | 3,4-Dichlorophenyl, isopropoxyphenyl | ~4.1 | NK1 (0.3 nM) |
*clogP estimated using ChemDraw.
Table 2: Functional Comparison with Sigma Ligands
Research Findings and Implications
- Structural Insights: The 3,4-dichlorophenyl group is a recurring motif in sigma ligands (e.g., BD 1008, BD 1047) and neurokinin antagonists (e.g., SR140333).
- Pharmacological Gaps : While the imidazole-carboxylate core is unique, its rigidity may limit bioavailability compared to flexible amines like BD 1006. Further studies on metabolic stability and receptor binding are warranted.
- Therapeutic Potential: If sigma-1 agonism is confirmed, this compound could be explored for neuropathic pain or cocaine addiction, similar to (+)pentazocine .
Biological Activity
Ethyl 2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a dichlorophenyl group and an imidazole ring. Its molecular formula is , with a molecular weight of approximately 303.2 g/mol. The presence of the sulfanyl group is significant for its biological interactions.
Synthesis
The synthesis of this compound typically involves the reaction of 3,4-dichlorobenzyl chloride with ethyl 2-thioxo-2,3-dihydro-1H-imidazole-1-carboxylate in the presence of a base. This method has been optimized for yield and purity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .
Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest in the G1 phase. Specific studies have reported IC50 values in the low micromolar range for various cancer types .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and carbonic anhydrase (CA). Inhibitory activity against AChE suggests potential applications in treating neurodegenerative diseases like Alzheimer's . The inhibition profile shows that it is more potent than some clinically used drugs .
Study 1: Antimicrobial Efficacy
A study conducted on a series of Mannich bases related to this compound revealed that they exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that modifications to the side chains could enhance activity significantly .
Study 2: Anticancer Properties
Another research project focused on the anticancer properties of imidazole derivatives found that this compound showed promising results in inhibiting tumor growth in xenograft models. The study highlighted its potential as a lead compound for further development in cancer therapy .
Summary Table of Biological Activities
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of ethyl 2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carboxylate, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via a multi-step approach involving: (i) Cyclocondensation of thiourea derivatives with α,β-unsaturated carbonyl compounds to form the 4,5-dihydroimidazole core. (ii) Introduction of the (3,4-dichlorophenyl)methylsulfanyl group via nucleophilic substitution or thiol-ene coupling. (iii) Carboxylation using ethyl chloroformate under basic conditions. To optimize yields, key parameters include:
- Temperature control during cyclocondensation (60–80°C) to avoid side reactions.
- Use of anhydrous solvents (e.g., DMF or THF) to prevent hydrolysis of intermediates.
- Catalytic bases like triethylamine for efficient carboxylation .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR are critical for confirming the imidazole ring protons (δ 3.2–4.0 ppm for dihydro protons) and the ethyl carboxylate group (δ 1.2–1.4 ppm for CH, δ 4.1–4.3 ppm for OCH).
- HPLC-MS : High-resolution mass spectrometry (HRMS) ensures molecular weight confirmation, while reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%).
- X-ray crystallography : For structural elucidation, single-crystal X-ray diffraction (as demonstrated for analogous imidazole derivatives) resolves stereochemical ambiguities .
Advanced Research Questions
Q. How can computational reaction path search methods enhance the design of novel derivatives or optimize synthesis conditions?
- Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) can model transition states and intermediates to predict feasible reaction pathways. For example:
- Screening substituent effects on the imidazole ring’s electronic properties to guide functionalization.
- Simulating solvent effects to identify optimal reaction media (e.g., polar aprotic solvents stabilize charged intermediates).
- Coupling computational results with machine learning algorithms (e.g., ICReDD’s workflow) accelerates experimental validation by narrowing down parameters like temperature, catalyst loadings, and reaction times .
Q. What strategies can resolve contradictions in biological activity data for structurally similar imidazole derivatives?
- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial potency) may arise from:
- Substituent positioning : The 3,4-dichlorophenyl group’s orientation influences steric and electronic interactions with target proteins.
- Experimental variability : Standardize assays (e.g., MIC testing per CLSI guidelines) and validate results across multiple cell lines or microbial strains.
- Structural analogs : Compare with derivatives like α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol (CAS 24155-42-8), where dichlorophenyl positioning correlates with antifungal efficacy .
Q. How does the compound’s electronic structure influence its potential as a pharmaceutical intermediate?
- Methodological Answer :
- Hammett analysis : The electron-withdrawing dichlorophenyl group increases the imidazole ring’s electrophilicity, enhancing reactivity in nucleophilic substitution reactions.
- LogP calculations : The compound’s lipophilicity (predicted logP ~3.5) suggests moderate blood-brain barrier permeability, making it a candidate for CNS-targeted prodrugs.
- SAR studies : Modify the sulfanyl or carboxylate groups to balance solubility and target binding, as seen in ethyl 2-ethoxy-1-[[(2'-cyanobiphenyl-4-yl)methyl]benzimidazole]-7-carboxylate analogs .
Data Contradiction Analysis
Q. Why do similar imidazole derivatives exhibit divergent thermal stability profiles?
- Analysis : Variations in melting points (e.g., 177.7°C for methyl 2-[(4-fluorobenzyl)sulfanyl] analogs vs. 370.2°C for others) may stem from:
- Crystallinity : Hydrogen bonding networks (observed in X-ray structures of 4,5-diphenylimidazoles) enhance thermal resistance.
- Steric hindrance : Bulky substituents (e.g., trifluoromethyl groups) disrupt packing, lowering melting points.
- Methodological notes : Differential scanning calorimetry (DSC) under inert atmospheres minimizes decomposition artifacts .
Methodological Best Practices
Q. What safety protocols are critical when handling intermediates with reactive sulfanyl groups?
- Recommendations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
